molecular formula C9H6N2O B1465183 2,7-Naphthyridine-1-carbaldehyde CAS No. 2231673-90-6

2,7-Naphthyridine-1-carbaldehyde

Cat. No. B1465183
CAS RN: 2231673-90-6
M. Wt: 158.16 g/mol
InChI Key: CSLUPQINNRNNCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,7-Naphthyridine-1-carbaldehyde is a chemical compound with the molecular formula C9H6N2O . It is not intended for human or veterinary use and is for research use only.


Synthesis Analysis

The synthesis of 1,8-naphthyridines, which are structurally similar to 2,7-Naphthyridine-1-carbaldehyde, has been achieved through various methods. These include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .


Molecular Structure Analysis

The molecular structure of 2,7-Naphthyridine-1-carbaldehyde consists of a fused system of two pyridine rings . The compound has an average mass of 158.157 Da and a monoisotopic mass of 158.048019 Da .

Scientific Research Applications

Biological Activities and Therapeutic Potential

2,7-Naphthyridine-1-carbaldehyde derivatives, including the closely related 1,8-naphthyridine group, have garnered significant attention due to their broad spectrum of biological and pharmacological activities. These compounds have demonstrated a variety of biological properties, establishing them as potent scaffolds in therapeutic and medicinal research. The array of activities includes antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities. Specifically, these derivatives have shown potential in treating neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. Furthermore, they have exhibited activities as anti-osteoporotic (α(v)β(3) antagonists), anti-allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti-hypertensive, and in platelet aggregation inhibition. This wide range of biological properties underscores the versatility and therapeutic potential of 1,8-naphthyridine derivatives in medicinal chemistry and drug discovery (Madaan et al., 2015).

Advances in Chemical Research

Research into naphthyridine derivatives, including the 2,7-naphthyridine-1-carbaldehyde subgroup, has led to novel insights and advancements in chemical research. These compounds have been explored for their potential as key intermediates in the synthesis of complex molecules with significant biological activities. The research has not only enhanced understanding of the diverse biological properties of naphthyridines but has also provided insights into their mechanisms of action, paving the way for the development of new derivatives and the exploration of these scaffolds for other possible biological activities. The exploration of 1,8-naphthyridine derivatives highlights the importance of this chemical structure in the development of new medicinal agents and underscores the ongoing opportunities in research for the synthesis of novel medicinal agents and the evaluation of other possible pharmacological activities (Gurjar & Pal, 2018).

properties

IUPAC Name

2,7-naphthyridine-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c12-6-9-8-5-10-3-1-7(8)2-4-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLUPQINNRNNCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C=CN=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Naphthyridine-1-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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